Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate
Description
Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate is a benzofuran derivative characterized by a methoxy group at position 7, a methyl group at position 2, and a methyl ester at position 5 of the benzofuran core. The substitution pattern on the benzofuran scaffold critically influences biological activity, solubility, and molecular interactions .
Properties
CAS No. |
200286-02-8 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-7-4-8-5-9(12(13)15-3)6-10(14-2)11(8)16-7/h4-6H,1-3H3 |
InChI Key |
HIGHEFZHDKCTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2O1)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and the use of efficient catalysts to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Esterification/Transesterification
The compound’s carboxylate ester group can undergo transesterification reactions with alcohols under acidic or basic conditions. This reaction replaces the methyl ester with other alkyl esters, altering the compound’s solubility and reactivity. For example, treatment with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) would yield ethyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate.
Reduction of the Ester Group
The ester can be reduced to its corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. This reaction cleaves the ester bond, producing the primary alcohol (7-methoxy-2-methyl-1-benzofuran-5-carboxylic acid) and methanol as a byproduct.
Claisen Rearrangement
A key reaction in the synthesis of benzofuran derivatives involves the Claisen rearrangement. For example, the compound’s benzofuran core can form through the rearrangement of propargyl ethers. In one described method, vanillin reacts with propargyl bromide to form a propargyl ether intermediate, which undergoes cesium fluoride-mediated Claisen rearrangement to yield the benzofuran structure . This reaction is critical for constructing the compound’s core framework.
Bromination
The methyl group on the benzofuran ring can undergo bromination via radical mechanisms using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride. This reaction introduces bromine atoms at the methyl position, generating derivatives such as bromomethyl-substituted benzofurans .
Oxidation
The methyl group on the benzofuran ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert the methyl group into a carboxylic acid or ketone. For instance, oxidation under acidic conditions may yield 7-methoxy-1-benzofuran-5-carboxylic acid derivatives.
Reaction Mechanisms and Key Reagents
Structural and Functional Insights
The compound’s benzofuran core, methoxy group, and ester functionality enable diverse reactivity. The methoxy group may participate in hydrogen bonding, while the ester group facilitates nucleophilic attack or reduction. Radical bromination at the methyl position highlights the compound’s susceptibility to electrophilic substitution under specific conditions .
Comparison of Reaction Types
| Reaction | Key Feature | Application |
|---|---|---|
| Claisen Rearrangement | Constructs benzofuran core | Synthesis of derivative frameworks |
| Reduction | Converts ester to alcohol | Modifies solubility and bioavailability |
| Bromination | Introduces bromine at methyl position | Enhances reactivity for further synthesis |
| Oxidation | Functionalizes methyl group | Generates polar derivatives |
Research Implications
These reactions underscore the compound’s versatility in organic synthesis and potential therapeutic applications. For instance, brominated derivatives may exhibit enhanced antimicrobial activity, while oxidized products could serve as intermediates for drug development. Further studies on the compound’s reactivity under varying conditions are needed to fully explore its chemical and biological potential .
Scientific Research Applications
Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Compounds:
Analysis:
- Bromination Effects: Brominated derivatives (e.g., Compounds 4 and 5) exhibit cytotoxic and antifungal activities but show lower cytotoxicity compared to non-brominated precursors .
- Ester Group Variation : Ethyl esters (e.g., ) display similar pharmacological profiles to methyl esters but may differ in bioavailability due to lipophilicity changes.
Crystallographic and Conformational Insights
- Planarity and Bond Dimensions : Ethyl 5-bromo-1-benzofuran-2-carboxylate exhibits near-planar geometry, with the carboxyl group aligned at 4.8° relative to the benzofuran ring . Similar analyses for this compound could predict its interaction with enzymes or receptors.
- Software Tools : SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule crystallography, enabling precise structural validation .
Antimicrobial and Cytotoxic Profiles
Biological Activity
Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Overview of Benzofuran Derivatives
Benzofuran derivatives have been recognized for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural variations in these compounds often lead to differences in their pharmacological profiles. This compound is one such derivative that has shown promising results in various studies.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit potent antimicrobial properties. For instance, a study demonstrated that compounds with specific substitutions on the benzofuran scaffold displayed significant activity against Mycobacterium tuberculosis (M. tuberculosis) with low cytotoxicity towards mammalian cells. In particular, compounds with a hydroxyl group at the C-6 position were essential for antimicrobial activity, suggesting that similar modifications could enhance the efficacy of this compound .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | MIC (μg/mL) | Cytotoxicity (CC50 μg/mL) | Therapeutic Index |
|---|---|---|---|
| 6-Benzofurylpurine | <0.60 | >100 | >166 |
| 2-(4-Methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | >50 | >16 |
| This compound (predicted) | TBD | TBD | TBD |
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer potential. A review highlighted that modifications at specific positions on the benzofuran ring can significantly enhance antiproliferative activity against various cancer cell lines. For example, introducing a methyl group at the C–3 position and a methoxy group at the C–6 position resulted in increased potency compared to unsubstituted compounds .
Case Study: Anticancer Effects
In vitro studies have shown that certain benzofuran derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from nanomolar to low micromolar concentrations. The structure–activity relationship (SAR) suggests that specific substitutions can enhance bioactivity:
- Compound with Methoxy at C–6 : Exhibited 2–4 times greater potency than unsubstituted counterparts.
- Methyl Group at C–3 : Further enhanced activity, indicating a synergistic effect when combined with other functional groups.
Anti-inflammatory Properties
The anti-inflammatory effects of benzofuran derivatives are also noteworthy. Studies have indicated that these compounds can inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β. For instance, one compound demonstrated significant inhibition of iNOS and COX-2 expression in LPS-stimulated BV2 microglia .
Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound Name | Inhibition of NO Production (%) | IC50 (μM) |
|---|---|---|
| 6-Methoxy-3-phenylbenzofuran-5-ol | 85% | 3.09 |
| Novel Chlorinated Benzofurans | Moderate inhibition | TBD |
| This compound (predicted) | TBD | TBD |
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of benzofuran derivatives typically involves cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For this compound, a plausible route includes:
- Step 1: Condensation of 5-methoxy-2-methylphenol with a methyl propiolate derivative under acidic conditions.
- Step 2: Cyclization via intramolecular Friedel-Crafts acylation.
Optimization Strategies:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
- Catalysis: Lewis acids like AlCl₃ or FeCl₃ can improve cyclization efficiency .
- Continuous Flow Reactors: Implement flow chemistry to reduce side reactions and improve yield scalability .
Table 1: Hypothetical Reaction Optimization Data (Based on Analogous Systems)
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Traditional Batch | 65 | 90 |
| Flow Reactor (DMF) | 82 | 95 |
| FeCl₃ Catalyst | 78 | 93 |
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as benzofuran derivatives may cause respiratory irritation .
- Storage: Store in airtight containers at 2–8°C to prevent degradation. Avoid proximity to strong oxidizers .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, and which software tools are recommended?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethyl acetate/hexane. Collect data at 100 K to minimize thermal motion.
- Software Tools:
- Validation: Use checkCIF/PLATON to identify missed symmetry or disordered atoms .
Example Workflow:
Solve structure using direct methods (SHELXT).
Refine with SHELXL, incorporating hydrogen atoms geometrically.
Validate with checkCIF; address alerts (e.g., R-factor discrepancies >5%) .
Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Re-evaluate Computational Models:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare calculated vs. experimental NMR shifts (δ).
- Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) to improve accuracy.
- Experimental Replication:
Case Study:
If calculated ¹³C NMR for C5 (carbonyl) deviates by >3 ppm, check for conformational flexibility or crystal packing effects .
Q. What strategies are used to evaluate the biological activity of benzofuran carboxylates, and how can SAR studies be designed?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cytotoxicity: Test on cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
- Structure-Activity Relationship (SAR):
Table 2: Hypothetical SAR Data (Based on Analogous Compounds)
| Derivative | IC₅₀ (μM) | Target Affinity (nM) |
|---|---|---|
| Parent Compound | 12.5 | 450 |
| 5-Bromo Analog | 8.2 | 320 |
| 7-Ethoxy Analog | 25.7 | 620 |
Q. How can researchers mitigate challenges in reproducing synthetic procedures for this compound?
Methodological Answer:
- Detailed Reaction Logs: Document exact stoichiometry, solvent batches, and equipment (e.g., microwave vs. oil bath heating).
- Purification Protocols: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
- Collaborative Validation: Share samples with independent labs for NMR and HPLC cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
